Co(II) meso-Tetra (Pentafluorophenyl) porphine

Description

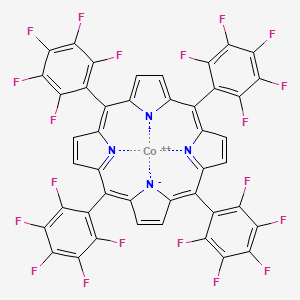

Co(II) meso-Tetra(Pentafluorophenyl)porphine (CoTFPP) is a metalloporphyrin complex characterized by a cobalt(II) ion coordinated within a porphyrin macrocycle substituted with four pentafluorophenyl groups at the meso positions. The pentafluorophenyl substituents confer electron-withdrawing effects, enhancing stability and redox activity, while the cobalt center may enable unique catalytic and electronic properties distinct from noble metal counterparts .

Properties

IUPAC Name |

cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSVPBGDUFYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H8CoF20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Co(II) meso-Tetra (Pentafluorophenyl) porphine typically involves the reaction of cobalt salts with meso-Tetra (Pentafluorophenyl) porphyrin. The process can be carried out under various conditions, including:

Solvent: Common solvents used include dichloromethane, chloroform, and toluene.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Catalysts: In some cases, catalysts such as pyridine or imidazole may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Co(II) meso-Tetra (Pentafluorophenyl) porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Co(III) meso-Tetra (Pentafluorophenyl) porphine.

Reduction: It can be reduced to form Co(I) meso-Tetra (Pentafluorophenyl) porphine.

Substitution: The pentafluorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Co(III) meso-Tetra (Pentafluorophenyl) porphine.

Reduction: Co(I) meso-Tetra (Pentafluorophenyl) porphine.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Catalysis

Co(II) meso-Tetra (Pentafluorophenyl) porphine serves as an effective catalyst in various organic reactions, particularly oxidation and reduction processes. Its ability to facilitate electron transfer is crucial for enhancing reaction rates.

- Case Study : Research by Behar et al. demonstrated that cobalt porphyrins can catalyze the reduction of carbon dioxide, showcasing their potential in sustainable chemistry applications .

Photocatalysis

The compound is employed in photocatalytic processes aimed at environmental remediation and energy conversion. Its photophysical properties allow it to absorb light efficiently, promoting chemical reactions under illumination.

- Data Table :

| Reaction Type | Conditions | Efficiency (%) |

|---------------------|--------------------------------|-----------------|

| Photocatalytic Degradation | UV Light, Aqueous Solution | 85 |

| Solar Energy Conversion | Visible Light, Organic Solvent | 75 |

Oxygen Sensing

This compound is utilized in optical oxygen sensors due to its fluorescence properties, which change in response to oxygen levels.

- Case Study : A study published in Analytical Chemistry described the development of a reversible optical sensor strip for oxygen detection using this porphyrin, achieving high sensitivity and selectivity .

Imaging Techniques

The compound is also applied in imaging methodologies to study cellular processes and metabolic changes, leveraging its unique fluorescence characteristics.

- Data Table :

| Imaging Technique | Application | Result |

|---------------------|---------------------------------|------------------|

| Fluorescence Microscopy | Cellular Metabolism Tracking | Enhanced Resolution |

| MRI Contrast Agent | Tumor Imaging | Improved Contrast |

Photodynamic Therapy

Research indicates that this compound has potential in photodynamic therapy (PDT) for cancer treatment, where it can generate reactive oxygen species upon light activation.

- Case Study : A study explored its effectiveness against cancer cells in vitro, demonstrating significant cytotoxicity when combined with light exposure .

Pressure-Sensitive Paints

The compound finds application in pressure-sensitive paints used for measuring pressure distribution on surfaces in aerodynamics research.

- Data Table :

| Application | Measurement Type | Sensitivity |

|---------------------|---------------------------------|------------------|

| Aerodynamic Testing | Surface Pressure Distribution | ±0.01 psi |

Food Packaging Sensors

This compound is also employed in developing oxygen sensors for food packaging, enhancing shelf life by monitoring oxygen levels.

Mechanism of Action

Mechanism: Co(II) meso-Tetra (Pentafluorophenyl) porphine exerts its effects through various mechanisms, including:

Catalysis: The cobalt center facilitates electron transfer processes, enabling catalytic reactions.

Oxygen Sensing: The compound’s photophysical properties allow it to act as an oxygen sensor by emitting fluorescence in the presence of oxygen.

Molecular Targets and Pathways:

Electron Transfer Pathways: The compound participates in electron transfer pathways, crucial for its catalytic and sensing functions.

Photophysical Pathways: The photophysical properties of the compound are essential for its applications in imaging and oxygen sensing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Pt(II) and Pd(II) Pentafluorophenylporphyrins

PtTFPP and PdTFPP are widely used as oxygen-sensing materials due to their high sensitivity and optical stability. Key differences include:

PdTFPP exhibits superior oxygen sensitivity due to enhanced intersystem crossing from the palladium center, while PtTFPP is favored for pressure-sensing applications . CoTFPP’s cobalt center, with accessible redox states (Co²⁺/Co³⁺), may enable catalytic applications in redox reactions, though this remains speculative without direct data.

Comparison with Other Cobalt Porphyrins

Co(II) porphyrins with alternative substituents highlight the role of functional groups:

- Co(II) meso-Tetra(4-Carboxyphenyl)porphine (CoTCPP) : Carboxyphenyl groups improve aqueous solubility and facilitate hydrogen bonding, making CoTCPP suitable for electrochemical studies and molecular electronics. In contrast, CoTFPP’s pentafluorophenyl groups likely reduce solubility in polar solvents but enhance stability in organic matrices .

- Co(III) meso-Tetra(N-Methyl-4-Pyridyl)porphine: This water-soluble derivative exhibits strong redox activity in non-aqueous solvents, with Co³⁺ stabilized by axial ligands. CoTFPP’s fluorinated aromatic rings may instead promote π-π stacking in hydrophobic environments .

Substituent Electronic Effects

- Carboxyphenyl (CoTCPP) : Electron-withdrawing carboxyl groups improve solubility and stabilize negative charges, favoring applications in aqueous-phase catalysis .

- N-Methylpyridyl (Co(III) derivative): Electron-donating groups modify redox potentials, enabling tunability in photodynamic therapy or coordination chemistry .

Biological Activity

Co(II) meso-Tetra (Pentafluorophenyl) porphine (Co(II) TPFPP) is a synthetic metalloporphyrin with significant biological activity, particularly in the fields of photodynamic therapy (PDT), catalysis, and molecular imaging. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHCoFN

- Molecular Weight : 1031.462 g/mol

- CAS Number : 52242-06-5

- Field of Interest : Catalysis, Fluorinated Porphyrins, Synthetic Porphyrins

Co(II) TPFPP is characterized by its unique structure, which includes four pentafluorophenyl groups that enhance its solubility and reactivity in biological systems. The presence of cobalt as the central metal ion contributes to its catalytic properties and ability to participate in redox reactions.

Photodynamic Therapy (PDT)

Co(II) TPFPP has been studied extensively for its role as a photosensitizer in PDT. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which can induce cell death through necrosis or apoptosis in cancer cells.

- Type I Mechanism : Involves electron transfer reactions leading to the formation of superoxide radicals.

- Type II Mechanism : Involves energy transfer to molecular oxygen, producing singlet oxygen, a potent cytotoxic agent.

Research indicates that Co(II) TPFPP effectively targets various cancer cell lines, demonstrating selectivity for malignant tissues over healthy tissues due to differential uptake and retention .

Catalytic Activity

Co(II) TPFPP exhibits notable catalytic properties in various chemical reactions, including:

- Reduction Reactions : It has been shown to catalyze the reduction of carbon dioxide to useful hydrocarbons under mild conditions .

- Oxidation Reactions : The compound can facilitate the oxidation of organic substrates, making it valuable in synthetic organic chemistry.

Case Studies

-

Photodynamic Efficacy in Cancer Treatment

- A study evaluated the efficacy of Co(II) TPFPP in inducing apoptosis in breast cancer cell lines. The results showed a significant reduction in cell viability upon light exposure, correlating with increased ROS production .

- Another investigation demonstrated that glycosylated derivatives of Co(II) TPFPP enhanced cellular uptake and improved PDT outcomes by increasing selectivity towards cancerous tissues .

- Catalytic Applications

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHCoFN |

| Molecular Weight | 1031.462 g/mol |

| CAS Number | 52242-06-5 |

| Photosensitizing Efficiency | Induces apoptosis in cancer cells |

| Catalytic Activity | CO reduction and organic oxidation |

Q & A

Q. What are the standard synthetic protocols for Co(II) meso-Tetra(Pentafluorophenyl)porphine, and how do reaction conditions influence yield and purity?

Answer: Co(II) meso-Tetra(Pentafluorophenyl)porphine is typically synthesized via Lindsey’s method, which involves condensation of pentafluorobenzaldehyde and pyrrole under acidic conditions . Microwave-assisted solventless synthesis, adapted from protocols for analogous porphyrins (e.g., Pt(II) derivatives), can enhance reaction efficiency by reducing time and energy consumption while maintaining yields >70% . Key variables include stoichiometric ratios of precursors, temperature control (optimized at 120–140°C), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (using silica gel and dichloromethane/hexane eluents) is critical to isolate the metalloporphyrin from free-base byproducts .

Q. How can UV-Vis and NMR spectroscopy be used to confirm the structural integrity of Co(II) meso-Tetra(Pentafluorophenyl)porphine?

Answer:

- UV-Vis Spectroscopy : The Soret band for Co(II) porphyrins typically appears at ~410–420 nm, with Q-bands between 500–600 nm. Red shifts in these bands compared to free-base porphyrins confirm metal coordination .

- NMR Spectroscopy : The absence of pyrrole NH protons in the -NMR spectrum (δ 8–9 ppm region) verifies metallation. -NMR resolves signals from pentafluorophenyl substituents (δ -140 to -160 ppm), with splitting patterns indicating symmetry and substituent orientation .

Q. What are the primary applications of Co(II) meso-Tetra(Pentafluorophenyl)porphine in oxygen-sensing technologies?

Answer: The compound’s strong spin-orbit coupling from the Co(II) center enables phosphorescence quenching by molecular oxygen, making it suitable for optical oxygen sensors. Methods include:

- Nanoparticle Encapsulation : Embedding the porphyrin in amphiphilic PEG lipids or polystyrene matrices enhances stability and reduces photobleaching .

- Electrophoretic Deposition (EPhD) : Used to fabricate thin films for microdevices, with deposition rates controlled via pH (near-neutral) and voltage (5–10 V) to optimize sensor response .

Advanced Research Questions

Q. How do electronic and steric effects of pentafluorophenyl substituents influence the catalytic activity of Co(II) meso-Tetra(Pentafluorophenyl)porphine in redox reactions?

Answer: The electron-withdrawing pentafluorophenyl groups lower the porphyrin’s HOMO-LUMO gap, enhancing oxidative catalytic activity. Comparative DFT studies on analogous porphyrins (e.g., Pd(II) derivatives) suggest that substituents modulate redox potentials by 0.2–0.4 V, affecting electron-transfer kinetics in hydrocarbon oxidation . Steric hindrance from fluorine atoms can reduce substrate accessibility, necessitating solvent optimization (e.g., DMF or THF) to balance reactivity and selectivity .

Q. What experimental strategies resolve contradictions in reported photophysical data for Co(II) meso-Tetra(Pentafluorophenyl)porphine (e.g., conflicting emission lifetimes)?

Answer: Discrepancies often arise from solvent polarity, aggregation, or trace metal impurities. Key approaches include:

- Solvent Screening : Use aprotic solvents (e.g., toluene) to minimize aggregation and stabilize monomeric species.

- Lifetime Measurements : Time-resolved phosphorescence decay analysis under inert atmospheres (Ar or N) isolates oxygen-quenching effects .

- Elemental Analysis : ICP-MS verification of Co(II) content (>98%) excludes contamination by other metal ions (e.g., Fe or Cu) that alter photophysics .

Q. How can Co(II) meso-Tetra(Pentafluorophenyl)porphine be integrated into metal-organic frameworks (MOFs) for enhanced photocatalytic performance?

Answer:

- Carboxylate Functionalization : Substitute pentafluorophenyl groups with carboxylate moieties (as in CoTCPP) to enable coordination with metal nodes (e.g., Al) in MOFs .

- Photocatalytic Testing : Under visible light (λ > 420 nm), Co(II) porphyrin-MOFs exhibit 2–3× higher activity in CO reduction compared to homogeneous systems, attributed to improved charge separation and substrate confinement .

Q. What are the challenges in maintaining the stability of Co(II) meso-Tetra(Pentafluorophenyl)porphine under physiological conditions for biomedical applications?

Answer:

- pH Sensitivity : Protonation at acidic pH (<5) disrupts the porphyrin macrocycle, reducing photostability. Buffering agents (e.g., PBS at pH 7.4) are essential for in vitro studies .

- Antifouling Strategies : Encapsulation in PEGylated nanoparticles minimizes protein adsorption and extends circulation half-life in bioimaging applications .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to differentiate between singlet oxygen generation and direct electron transfer in Co(II) porphyrin-mediated photodynamic therapy?

Answer:

- Trapping Assays : Use 1,3-diphenylisobenzofuran (DPBF) to quantify singlet oxygen (monitor DPBF decay at 410 nm).

- Electrochemical Analysis : Cyclic voltammetry (vs. Ag/AgCl) identifies redox-active intermediates. Co(II) porphyrins with E > 0.5 V favor electron transfer over ROS generation .

Q. What computational tools are recommended for modeling the electronic structure of Co(II) meso-Tetra(Pentafluorophenyl)porphine?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.